
1,1,2,2-Tetrachloroethane
Overview
Description
1,1,2,2-Tetrachloroethane is a chlorinated hydrocarbon with the molecular formula C2H2Cl4. It is a colorless to pale yellow liquid with a pungent, chloroform-like odor. This compound is known for its high solvent power and is used in various industrial applications .
Preparation Methods
1,1,2,2-Tetrachloroethane can be synthesized through several methods:
Catalytic Addition of Chlorine to Acetylene: This method involves the addition of chlorine to acetylene in the presence of a catalyst such as stibium pentachloride or ferric chloride.
Chlorination of 1,2-Dichloroethane: This method involves the chlorination of 1,2-dichloroethane to produce this compound.
Direct Oxychlorination/Chlorination of Ethylene: This method involves the direct chlorination or oxychlorination of ethylene to produce this compound.
Chemical Reactions Analysis
Thermal and Photolytic Decomposition
1,1,2,2-Tetrachloroethane undergoes decomposition under heat or ultraviolet (UV) light, producing toxic gases:
-
Primary products : Phosgene (COCl₂) and hydrogen chloride (HCl) .
-
Secondary products : Dichloroacetylene (C₂Cl₂) and chloroacetylene (C₂HCl), which are flammable in air .
Experimental conditions :
Temperature/UV Exposure | Major Products | Half-Life |
---|---|---|
>150°C (thermal) | COCl₂, HCl | - |
UV light (254 nm) | C₂Cl₂, C₂HCl | Hours |
Hydrolysis Reactions
Hydrolysis is pH-dependent, yielding trichloroethylene (C₂HCl₃) as the dominant product:
Neutral/Basic Conditions:
Acidic Conditions:
Hydrolysis slows significantly, with minimal degradation observed at pH ≤ 6 .
Reactions with Metals and Bases
This compound reacts violently with:
Alkali Metals (Li, Na, K):
Strong Bases (NaOH, KOH):
Powdered Metals (Al, Mg):
Exothermic decomposition, releasing HCl and chlorinated hydrocarbons .
Atmospheric Degradation
In the troposphere, this compound reacts with hydroxyl radicals (OH- ):
Biodegradation Pathways
Under anaerobic conditions, microbial activity transforms this compound into hazardous intermediates:
Pathway | Products | Conditions |
---|---|---|
Hydrogenolysis | 1,1,2-Trichloroethane | Sulfate-reducing |
Dichloroelimination | 1,2-Dichloroethylene | Methanogenic |
Dehydrochlorination | Vinyl chloride (C₂H₃Cl) | Iron-reducing |
Oxidation Reactions
This compound is incompatible with strong oxidizers:
Stability in Environmental Matrices
Medium | Primary Degradation Process | Half-Life |
---|---|---|
Air | OH- radical reaction | 54 days |
Water | Hydrolysis/Volatilization | Hours–Days |
Soil | Anaerobic biodegradation | Days–Weeks |
Scientific Research Applications
Historical Uses
1,1,2,2-Tetrachloroethane was initially employed as an industrial solvent in the early 20th century. Its applications included:
- Cellulose Acetate Dope : Used in formulations for film and coatings.
- Degreasing Agents : Effective for cleaning metals and machinery.
- Paint Removers and Varnishes : Served as a solvent for various coatings.
- Photographic Film Production : Utilized in the processing of films.
- Extraction Processes : Applied in extracting oils and fats from natural sources .
Current Applications
Today, the primary application of this compound is as a chemical intermediate in the synthesis of other chlorinated compounds. Key current uses include:
- Feedstock for Chemical Synthesis : It is predominantly used to manufacture:
- Solvent for Industrial Processes : Although its use as a general solvent has declined due to health concerns, it remains effective for specific applications such as:
Properties and Toxicity
This compound is a colorless liquid with a sweet odor. It has significant dissolving power among chlorinated hydrocarbons and is miscible with many organic solvents. However, it is highly toxic and poses health risks through inhalation or skin absorption . The compound can lead to various adverse health effects including liver damage and respiratory issues upon exposure .
Case Study 1: Environmental Impact Assessment
A study conducted at Edwards Air Force Base assessed the effects of trichloroethylene contamination on local wildlife. The research monitored soil-vapor concentrations and their impacts on mammal populations. Findings indicated that while contamination levels were significant, the population estimates of certain species remained stable despite exposure to volatile organic compounds like trichloroethylene and perchloroethylene .
Case Study 2: Industrial Hygiene Monitoring
In industrial settings where this compound was previously used extensively, monitoring programs were established to assess exposure levels among workers. Biological monitoring involved measuring metabolites in urine to evaluate exposure magnitude. The studies highlighted that understanding the metabolic pathways of chlorinated hydrocarbons is crucial for risk assessment in occupational health contexts .
Summary Table of Applications
Application Type | Specific Uses | Notes |
---|---|---|
Industrial Solvent | Degreasing metals, paint removers | Historical use; declining due to toxicity |
Chemical Intermediate | Production of trichloroethylene | Major current application |
Production of tetrachloroethylene | ||
Production of 1,2-dichloroethylene | ||
Extraction Agent | Oils and fats extraction | Limited use today |
Denaturant | Alcohol denaturation | Specific applications only |
Mechanism of Action
1,1,2,2-Tetrachloroethane exerts its effects primarily through its solvent properties. It can be rapidly and extensively absorbed through oral and inhalation exposure. Once absorbed, it is metabolized in the liver to produce dichloroacetic acid, which is the primary metabolite responsible for its toxic effects. The compound can cause liver damage, dizziness, and nausea upon exposure .
Comparison with Similar Compounds
1,1,2,2-Tetrachloroethane can be compared with other chlorinated hydrocarbons such as:
1,1,1,2-Tetrachloroethane: This isomer has no significant commercial application and is less commonly used.
Trichloroethylene: Used as an industrial solvent and in the production of other chemicals.
Tetrachloroethylene: Commonly used in dry cleaning and as a degreasing agent.
1,2-Dichloroethylene: Used in the production of other chemicals and as a solvent.
This compound is unique due to its high solvent power and its use as a feedstock in the production of various other chlorinated compounds .
Biological Activity
1,1,2,2-Tetrachloroethane (TCE) is a chlorinated hydrocarbon that has been widely used in industrial applications, particularly as a solvent and in the production of pesticides. Despite its historical significance, TCE has raised concerns regarding its biological activity and potential toxicological effects. This article explores the biological activity of TCE, focusing on its metabolic pathways, genotoxicity, and various toxicological effects observed in animal studies.
Metabolism and Biotransformation
The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. Studies have shown that TCE undergoes biotransformation to form several metabolites, including dichloroacetic acid (DCA) and dichloroacetyl chloride. These metabolites can bind covalently to proteins and nucleic acids, potentially leading to toxic effects.
- Covalent Binding : TCE exhibits significant covalent binding to DNA in various tissues such as the liver, lung, kidney, and stomach in rodent models. The covalent binding index to liver DNA was reported to be approximately 500 .
- Metabolite Formation : Incubation of TCE with hepatic microsomes results in the production of chlorinated metabolites. The major metabolites identified include mono- and dichloroacetate .
Genotoxicity
The genotoxic potential of TCE has been evaluated through various assays:
- In Vitro Studies : Tests conducted on Salmonella typhimurium and L5178Y mouse lymphoma cells generally indicated weak genotoxic activity. However, some assays reported positive results for sister chromatid exchanges .
- In Vivo Studies : In animal studies involving Drosophila melanogaster and mouse peripheral blood erythrocytes, TCE exhibited mutagenic effects at certain concentrations .
Toxicological Effects
TCE's toxicological profile reveals a range of adverse effects across different biological systems:
- Hepatotoxicity : The liver is identified as the primary target organ for TCE toxicity. Studies have shown that exposure leads to hepatocellular degeneration and increases in serum liver enzymes (ALT, SDH) at doses as low as 170 mg/kg/day in rats . Chronic exposure has been linked to liver nodules and bile duct hyperplasia.
- Neurotoxicity : Acute exposure can result in neurological symptoms such as reduced activity and alertness in rodents. A sublethal concentration of 576 ppm for 30 minutes was sufficient to cause significant behavioral changes .
- Embryotoxic Effects : Research indicates that TCE can produce embryotoxic effects in mice with a low incidence of malformations observed at certain doses .
Case Studies
Several studies have documented the effects of TCE exposure:
- NTP Study (2004) : This comprehensive evaluation involved feeding rats and mice varying concentrations of microencapsulated TCE over 14 weeks. Results indicated significant hepatotoxicity at doses above 1,180 ppm for rats and 2,300 ppm for mice. Notably, severe hepatocellular degeneration correlated with increased mortality rates at high exposure levels .
- Acute Toxicity Reports : Case reports indicate that individuals exposed to high doses of TCE experienced loss of consciousness and other symptoms of acute toxicity within hours post-exposure. In cases where lower doses were administered as treatment for hookworm infections (68–118 mg/kg), patients did not die but exhibited severe clinical signs .
Summary Table of Key Findings
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 1,1,2,2-tetrachloroethane relevant to experimental design?
this compound is a volatile chlorinated hydrocarbon with a density of 1.59 g/cm³ (25°C), melting point of -42.5°C, and solubility of 2830 g/L in water. Its high volatility (vapor pressure ~7.6 mmHg at 25°C) and stability under ambient conditions make it persistent in environmental matrices. Key parameters for experimental setups include storage at 2–30°C to prevent degradation and use of inert materials to avoid reactions with strong oxidizers or bases . For solvent applications, its infrared spectral profile (e.g., C-Cl stretching at 600–800 cm⁻¹) and purity ≥99.0% (GC) are critical for reproducibility .
Q. How can this compound be detected and quantified in environmental samples?
Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is standard. Activated carbon tubes are used for air sampling, followed by desorption with carbon disulfide and GC separation. For water, EPA Method 8260B recommends purge-and-trap GC/MS with reporting limits ≤0.2 µg/L. Quality control includes calibration against certified standards and verification via IR spectra for structural confirmation .
Q. What are the primary environmental fate pathways of this compound?
In air, it reacts with hydroxyl radicals (estimated half-life: 53 days) but may persist longer (up to 2 years) under low-OH conditions. Hydrolysis in water yields trichloroethylene (major) and 1,1,2-trichloroethane. Biodegradation in soil is slow, with adsorption coefficients (Koc) <100 L/kg, indicating low sediment binding. Volatilization dominates in aquatic systems (Henry’s law constant: 3.2 ×10⁻³ atm·m³/mol) .
Q. What are the acute and chronic toxicity benchmarks for this compound?
Acute oral LD50 values are 200 mg/kg (rats) and 3990 mg/kg (rabbits). Chronic exposure in rodents causes hepatotoxicity (BMDL10: 10 µg/kg/day for liver weight changes). The EPA-derived reference dose (RfD) is 0.01 mg/kg/day, applying a 1000-fold uncertainty factor. Human occupational studies report liver enlargement, CNS depression, and gastrointestinal distress at >100 ppm vapor exposure .
Advanced Research Questions
Q. How do reaction mechanisms and reductant systems influence this compound degradation products?
Reductive β-elimination by Fe⁰ or Cr(II) produces cis/trans-1,2-dichloroethylene (DCE) in ratios dependent on reductant. Fe⁰ yields a 4.5:1 cis:trans ratio due to organometallic intermediates, while Cr(II) produces 2:1 via radical equilibration of 1,1,2-TCA* conformers. Computational models (Marcus theory) show electron transfer rates dictate product distributions, independent of thermodynamic driving forces . Isotope fractionation (δ¹³C) analysis reveals distinct pathways: E2 elimination (ε = -25.6‰) vs. stepwise dechlorination (ε = -13.6‰ to -19.3‰) .
Q. What methodological challenges arise in modeling this compound carcinogenicity?
NTP studies report hepatocellular carcinomas in mice (oral exposure) but not rats, complicating cross-species extrapolation. Mechanistic studies suggest nongenotoxic pathways (e.g., oxidative stress, peroxisome proliferation). Key uncertainties include metabolic differences (e.g., dichloroacetic acid formation) and lack of human epidemiological data. Dose-response modeling requires probabilistic approaches to address interspecies variability and low-dose extrapolation .
Q. How can soil remediation strategies mitigate this compound contamination?
ZVI-clay mixtures (2% ZVI, 3% bentonite) enhance in situ degradation by increasing reactive surface area and reducing passivation. Field data show 23,000 m³ of contaminated soil treated at Camp Lejeune achieved >90% TeCA reduction. Challenges include optimizing hydraulic conductivity (10⁻⁴–10⁻⁵ cm/s) and managing competing reactions with co-contaminants (e.g., TCE) . Advanced monitoring combines stable isotope probing (δ³⁷Cl) with reactive transport models to track degradation kinetics .
Q. What discrepancies exist in atmospheric lifetime estimates, and how can they be resolved?
Conflicting half-life data (53 days vs. 2 years) stem from OH radical concentration assumptions. Resolving this requires chamber studies under controlled OH fluxes (e.g., using NOx/UV systems) and global modeling incorporating stratospheric photodissociation rates. Recent satellite data suggest ~1% escapes to the stratosphere, where UV degradation dominates .
Q. Data Contradictions and Research Gaps
- Environmental Persistence: Discrepancies in atmospheric half-life highlight the need for updated OH radical reaction rate constants under varying climatic conditions .
- Metabolic Pathways: Limited data on human metabolism (e.g., glyoxylic acid vs. CO₂ excretion) complicate biomarker development for exposure assessment .
- Reductant Specificity: The role of copper-iron bimetallics in altering DCE ratios remains underexplored, requiring synchrotron-based XAS to characterize surface intermediates .
Properties
IUPAC Name |
1,1,2,2-tetrachloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMBZIOSGYJDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4, Array | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,2,2-TETRACHLOROETHANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021318 | |
Record name | 1,1,2,2-Tetrachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,2,2-tetrachloroethane is a colorless to pale yellow liquid with a sweet odor. Sinks in water. (USCG, 1999), Liquid, Colorless to pale-yellow liquid with a pungent, chloroform-like odor; [NIOSH] Heavy liquid with a sweetish suffocating odor like chloroform; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale yellow liquid with a sweet odor., Colorless to pale-yellow liquid with a pungent, chloroform-like odor. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/1568 | |
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Record name | Ethane, 1,1,2,2-tetrachloro- | |
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Record name | 1,1,2,2-Tetrachloroethane | |
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Record name | 1,1,2,2-TETRACHLOROETHANE | |
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Record name | 1,1,2,2-Tetrachloroethane | |
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Boiling Point |
295 °F at 760 mmHg (NTP, 1992), 146.0 °C, 146 °C, 295 °F, 296 °F | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
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Record name | 1,1,2,2-TETRACHLOROETHANE | |
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Record name | 1,1,2,2-TETRACHLOROETHANE | |
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Record name | 1,1,2,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for 1,1,2,2-TETRACHLOROETHANE (9 total), please visit the HSDB record page., In water, 2,830 mg/L at 25 °C, In water, 2,900 mg/L at 20 °C., One gram dissolves in 350 mL of water at 25 °C, Soluble in acetone; miscible in ether and ethanol, Miscible with methanol, benzene, petroleum ether, carbon tetrachloride, chloroform, carbon disulfide, dimethylformamide and oils, Solubility in water, g/100ml at 20 °C: 0.29, 0.3% | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,2,2-TETRACHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |
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Record name | 1,1,2,2-TETRACHLOROETHANE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |
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Record name | 1,1,2,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.595 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5953 g/cu cm at 20 °C, Bulk density 13.25 lb/gal at 25 °C, Relative density (water = 1): 1.59, 1.595, (77 °F): 1.59 | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,2,2-TETRACHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |
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Record name | 1,1,2,2-TETRACHLOROETHANE | |
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URL | https://www.osha.gov/chemicaldata/1035 | |
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Record name | 1,1,2,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.79 (Air = 1), Relative vapor density (air = 1): 5.8, 5.79 | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1035 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5 mmHg at 70 °F ; 6 mmHg at 77 °F (NTP, 1992), 5.74 [mmHg], 5.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 647, 5 mmHg | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-Tetrachloroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/114 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1035 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,1,2,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
/SRP/: 1,1,1,2-Tetrachloroethane is an impurity found in technical grade 1,1,2,2-tetrachloroethane. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Colorless to pale-yellow liquid, Clear liquid, Heavy, mobile liquid | |
CAS No. |
79-34-5 | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-Tetrachloroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrachloroethane [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachloroethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1,2,2-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2,2-Tetrachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-tetrachloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACHLOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6BI049XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1035 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethane, 1,1,2,2-tetrachloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KI82D818.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-33 °F (NTP, 1992), -42.3 °C, Liquid molar volume = 0.105754 cu m/kmol; Heat of fusion at melting point = 9.172X10+06 J/kmol, -42,5 °C, -33 °F | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,2,2-TETRACHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1035 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,1,2,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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